
Cefonicid
描述
头孢尼西是一种第二代头孢菌素类抗生素。它以其杀菌作用而闻名,该作用源于抑制细菌细胞壁的合成。 该化合物用于治疗各种细菌感染,包括泌尿道感染、下呼吸道感染以及软组织和骨骼感染 .
准备方法
头孢尼西是通过亲核取代反应合成的。 起始原料的3-乙酰氧基部分被适当取代的四唑硫醇取代 。头孢尼西的工业生产采用的是缩合路线,合成步骤在室温下进行。 该方法包括用三氟化硼取代乙酰氧基,然后进行结晶,不进行活性炭处理 。 另一种方法涉及合成头孢尼西苯甲酸盐,该方法具有良好的产率和高的产品稳定性 .
化学反应分析
头孢尼西经历各种化学反应,包括亲核取代反应和酰胺化反应。 这些反应中常用的试剂包括三氟化硼和N’,N’'-二苄基乙二酸二乙酯 。 这些反应生成的主要产物是头孢尼西中间体和头孢尼西苯甲酸盐 .
科学研究应用
头孢尼西有几种科学研究应用。 在医学中,它由于其杀菌特性而被用于治疗细菌感染 。 在制药行业,头孢尼西用作合成其他头孢菌素类抗生素的关键中间体 。 此外,人们正在进行研究以优化头孢尼西的生产过程,以提高生产率并降低成本 .
作用机制
头孢尼西与其他β-内酰胺类抗生素一样,通过与位于细菌细胞壁内的特定青霉素结合蛋白结合而发挥作用。 这种结合抑制细菌细胞壁合成的第三阶段和最后阶段,导致细菌细胞壁自溶酶(如自溶素)介导的细胞裂解 .
相似化合物的比较
头孢尼西与其他第二代头孢菌素类药物(如头孢拉宁和头孢替坦)类似。 这些化合物具有相似的作用机制,用于治疗类似类型的细菌感染 。 与其他一些头孢菌素相比,头孢尼西的独特之处在于它能够提供更长的半衰期和更好的稳定性 .
生物活性
Cefonicid is a second-generation cephalosporin antibiotic known for its broad-spectrum antimicrobial activity and prolonged serum half-life. This article will explore the biological activity of this compound, including its antimicrobial efficacy, pharmacokinetics, clinical applications, and limitations based on diverse research findings.
Overview of this compound
This compound was developed to enhance the treatment of infections caused by various bacteria, particularly those resistant to first-generation cephalosporins. It is administered intravenously or intramuscularly and has shown significant effectiveness against a range of pathogens.
Key Characteristics
- Chemical Class : Second-generation cephalosporin
- Administration : Intravenous or intramuscular
- Half-Life : Approximately 5 hours
- Protein Binding : 98% in human serum
Antimicrobial Spectrum
This compound exhibits a broad antimicrobial spectrum, effective against many gram-positive and gram-negative bacteria. The following table summarizes its activity against various pathogens:
Pathogen | Sensitivity to this compound |
---|---|
Methicillin-sensitive Staphylococcus aureus | Sensitive |
Non-enterococcal streptococci | Sensitive |
Haemophilus influenzae | Sensitive |
Neisseria gonorrhoeae | Excellent activity |
Neisseria meningitidis | Sensitive |
Enterobacteriaceae (most species) | Sensitive |
Pseudomonas spp. | Resistant |
Acinetobacter spp. | Resistant |
Bacteroides fragilis | Resistant |
This compound's effectiveness against Neisseria gonorrhoeae is particularly noteworthy, with studies indicating excellent in vitro activity against this pathogen . However, it shows limited efficacy against Pseudomonas and other resistant organisms .
Clinical Efficacy
Clinical studies have demonstrated this compound's effectiveness in various infection types. A review of clinical trials involving over 1,000 patients treated with this compound reported a cure or improvement rate of 91.7% . The drug has been used successfully for:
- Surgical Prophylaxis : A single preoperative dose offers comparable protection against surgical site infections as multiple doses of other antibiotics .
- Urinary Tract Infections : Efficacy similar to that of cefamandole and cefazolin .
- Lower Respiratory Tract Infections : Effective in treating pneumonia and related conditions .
Case Studies
-
Surgical Prophylaxis Study :
- Objective : To evaluate the efficacy of this compound in preventing postoperative infections.
- Results : Patients receiving a single dose showed similar infection rates compared to those receiving multiple doses of alternative antibiotics.
- : this compound can be an effective option for surgical prophylaxis, potentially reducing costs and improving patient compliance .
-
Treatment of Gonorrhea :
- Objective : Assess this compound's effectiveness in treating uncomplicated gonorrhea.
- Results : High cure rates were observed, confirming its role as a viable treatment option.
- : this compound is effective against Neisseria gonorrhoeae, making it an important alternative in antibiotic-resistant cases .
Limitations and Resistance
Despite its broad-spectrum activity, this compound has limitations:
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIAHUQIPBDIP-AXAPSJFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61270-78-8 (di-hydrochloride salt) | |
Record name | Cefonicid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022758 | |
Record name | Cefonicid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.95e-01 g/L | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Record name | Cefonicid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61270-58-4 | |
Record name | Cefonicid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefonicid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefonicid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01328 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefonicid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFONICID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefonicid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefonicid?
A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []
Q2: Which PBPs does this compound primarily target in Escherichia coli?
A2: Research indicates that this compound displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, this compound also exhibits a strong affinity for PBP1a. []
Q3: What is the consequence of this compound binding to PBPs?
A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.
Q4: What is the molecular formula and weight of this compound?
A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. This information can be found in drug databases or chemical resources.
Q5: Is there any information about the spectroscopic characterization of this compound in these papers?
A5: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.
Q6: How is this compound administered, and what is its typical dosage regimen?
A6: this compound is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]
Q7: What is the typical half-life of this compound?
A7: The half-life of this compound is approximately 4-5 hours in individuals with normal renal function. [, , ]
Q8: How is this compound eliminated from the body?
A8: this compound is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []
Q9: Does renal impairment affect this compound elimination?
A9: Yes, renal impairment significantly impacts the elimination of this compound. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]
Q10: Does this compound penetrate well into various tissues and fluids?
A10: Studies demonstrate that this compound achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []
Q11: What is the spectrum of antibacterial activity of this compound?
A11: this compound displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]
Q12: Is this compound effective against β-lactamase-producing bacteria?
A12: Yes, this compound exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]
Q13: Are there any bacteria intrinsically resistant to this compound?
A13: this compound is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]
Q14: What types of infections has this compound been investigated for in clinical trials?
A14: Clinical trials have assessed the efficacy of this compound in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]
Q15: Can this compound be used for surgical prophylaxis?
A15: Yes, studies suggest that a single preoperative dose of this compound can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]
Q16: What is known about the stability of this compound in infusion fluids?
A16: Research indicates that this compound sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []
Q17: Can this compound sodium be frozen for storage?
A17: Reconstituted this compound sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []
Q18: Are there any formulation strategies to improve the delivery of this compound?
A18: One study explored using chitosan nanoparticles to encapsulate this compound sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []
Q19: Can this compound cause bleeding complications?
A20: While this compound does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving this compound and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。